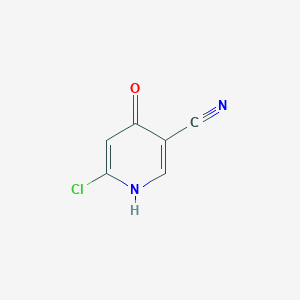
6-Chloro-4-hydroxynicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-hydroxynicotinonitrile is a chemical compound with the molecular formula C6H3ClN2O It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxynicotinonitrile typically involves the chlorination of 4-hydroxynicotinonitrile. One common method includes the reaction of 4-hydroxynicotinonitrile with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
6-Chloro-4-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chlorine atom under basic conditions
Major Products Formed
Oxidation: Formation of 6-chloro-4-oxonicotinonitrile.
Reduction: Formation of 6-chloro-4-hydroxyaminonicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-4-hydroxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 6-Chloro-4-hydroxynicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
6-Hydroxynicotinonitrile: Lacks the chlorine atom at the 6th position.
2-Chloro-4-hydroxynicotinonitrile: Chlorine atom is at the 2nd position instead of the 6th.
4-Hydroxynicotinonitrile: Lacks the chlorine atom entirely
Uniqueness
6-Chloro-4-hydroxynicotinonitrile is unique due to the presence of both the chlorine atom and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C6H3ClN2O |
|---|---|
分子量 |
154.55 g/mol |
IUPAC名 |
6-chloro-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-6-1-5(10)4(2-8)3-9-6/h1,3H,(H,9,10) |
InChIキー |
VJECLMLHTDAGJP-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=C(C1=O)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




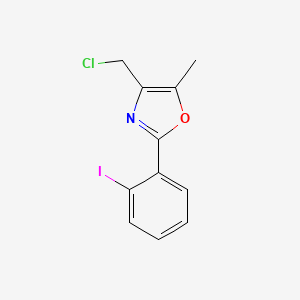
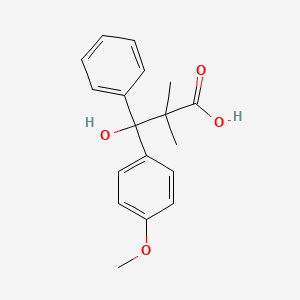

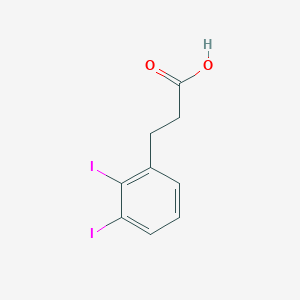
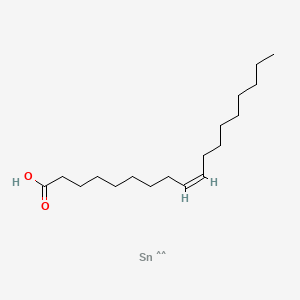
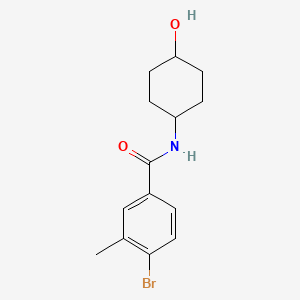
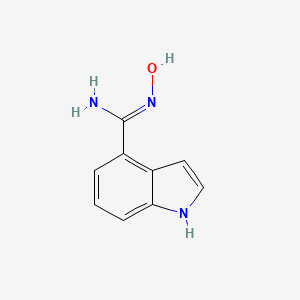
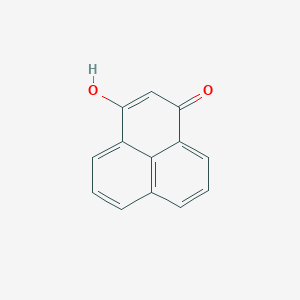
![3-(6-Methoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-f]chromen-4-one](/img/structure/B12331952.png)
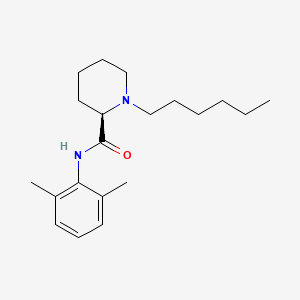
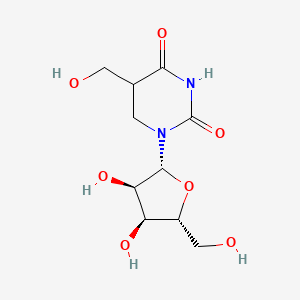
![(NE)-N-[(6-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12331958.png)
